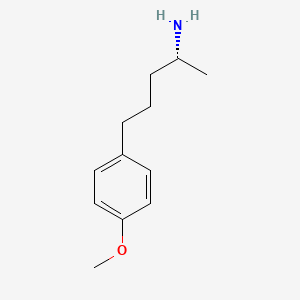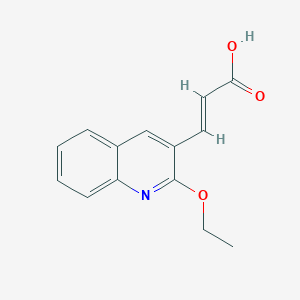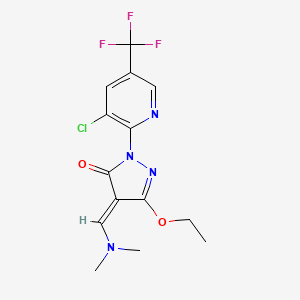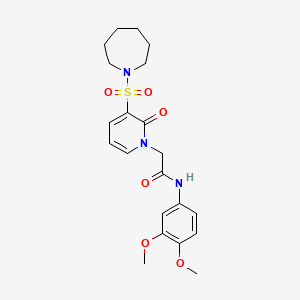
(2R)-5-(4-Methoxyphenyl)pentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5-(4-Methoxyphenyl)pentan-2-amine, also known as MPMP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied extensively for its potential therapeutic benefits in treating various mental health conditions. The purpose of
Mécanisme D'action
The exact mechanism of action of (2R)-5-(4-Methoxyphenyl)pentan-2-amine is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It may also affect the levels of certain hormones such as cortisol, which is involved in the body's stress response.
Biochemical and Physiological Effects:
(2R)-5-(4-Methoxyphenyl)pentan-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in regulating mood and emotional states. It may also affect the levels of certain hormones such as cortisol, which is involved in the body's stress response. (2R)-5-(4-Methoxyphenyl)pentan-2-amine has also been shown to have anti-inflammatory properties and may have a positive effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-5-(4-Methoxyphenyl)pentan-2-amine in lab experiments is its potential therapeutic benefits in treating various mental health conditions. It has also been shown to have a low potential for abuse and addiction compared to other psychoactive substances. However, one of the limitations of using (2R)-5-(4-Methoxyphenyl)pentan-2-amine in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the study of (2R)-5-(4-Methoxyphenyl)pentan-2-amine. One area of research is to further investigate its potential therapeutic benefits in treating various mental health conditions such as depression, anxiety, and post-traumatic stress disorder. Another area of research is to better understand its mechanism of action and how it affects the levels of various neurotransmitters and hormones in the brain. Additionally, further research is needed to determine the long-term safety and efficacy of (2R)-5-(4-Methoxyphenyl)pentan-2-amine in humans.
Méthodes De Synthèse
The synthesis of (2R)-5-(4-Methoxyphenyl)pentan-2-amine involves the reaction of 4-methoxyphenylacetone with methylamine and aluminum isopropoxide. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The purity of the final product can be verified through various analytical techniques such as gas chromatography and mass spectrometry.
Applications De Recherche Scientifique
(2R)-5-(4-Methoxyphenyl)pentan-2-amine has been studied extensively for its potential therapeutic benefits in treating various mental health conditions such as depression, anxiety, and post-traumatic stress disorder. It has been shown to have a positive effect on mood and emotional regulation, as well as reducing symptoms of anxiety and stress. (2R)-5-(4-Methoxyphenyl)pentan-2-amine has also been studied for its potential use in treating addiction and substance abuse disorders.
Propriétés
IUPAC Name |
(2R)-5-(4-methoxyphenyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQTXBAZKKUTD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-(4-Methoxyphenyl)pentan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2429486.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}ethanone](/img/structure/B2429495.png)


![N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429500.png)
![N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2429501.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2429503.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2429504.png)
![N-(3-bromobenzyl)-3-[6-(3,4-dimethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2429505.png)
![N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2429506.png)